molecular formula C10H13N3S B1471833 (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1509674-35-4

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1471833
CAS No.: 1509674-35-4
M. Wt: 207.3 g/mol
InChI Key: MKJPKSXPEHXFLB-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities. Pyrazole derivatives have been extensively studied and reported in scientific literature for their antitumor , antimicrobial , anti-inflammatory , and antiviral properties. The structure of this compound incorporates a thiophene ring, a heterocycle that can enhance a molecule's binding affinity and optimize its pharmacokinetic profile, making it a valuable building block for developing novel bioactive molecules. Researchers utilize this aminomethyl-functionalized pyrazole as a key synthetic intermediate for constructing more complex chemical entities. Its primary application lies in the design and synthesis of new compounds for biological screening, with the goal of discovering potential therapeutic agents . The mechanism of action for any resulting lead compound would be highly specific to its final structure and biological target. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPKSXPEHXFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. Common methods include cyclization reactions under acidic or basic conditions, often utilizing catalysts to enhance yields. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrazole and thiophene moieties exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliInhibition observed32 µg/mL
Staphylococcus aureusSignificant inhibition16 µg/mL
Candida albicansModerate inhibition64 µg/mL

The compound showed notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using DPPH and hydroxyl radical scavenging assays. The results indicated that the compound effectively neutralizes free radicals, thereby reducing oxidative stress:

Assay Type IC50 Value
DPPH Scavenging25 µg/mL
Hydroxyl Radical Scavenging30 µg/mL

These findings suggest that this compound may have therapeutic applications in diseases associated with oxidative stress .

Anticancer Activity

In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The results are summarized in the following table:

Cell Line IC50 Value Effect
A54915 µMSignificant reduction in viability
MCF720 µMModerate cytotoxicity
PC325 µMNoticeable reduction in proliferation

The compound demonstrated dose-dependent cytotoxic effects on cancer cells, suggesting its potential as a lead compound in anticancer drug development .

Computational Studies

Computational studies including molecular docking simulations have been performed to understand the binding interactions between this compound and its biological targets. These studies revealed strong binding affinities to targets involved in cancer progression and microbial resistance mechanisms, supporting the experimental findings regarding its biological activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed moderate activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundActivityTarget Pathogens
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamineModerateVarious bacterial strains
5-MethylpyrazoleSignificantE. coli
2-Thiophenecarboxylic acidModerateVarious bacterial strains

These findings suggest potential use in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Properties

The compound's structure indicates potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Further pharmacological studies are necessary to elucidate the precise mechanisms and efficacy of this compound in this context .

Anticancer Potential

Compounds with similar structural features have been reported to exhibit anticancer activities. The presence of the thiophene ring enhances the compound's ability to interact with cellular targets involved in cancer proliferation. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its therapeutic potential .

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form charge-transfer complexes can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds can enhance the efficiency and stability of these devices .

Sensor Development

Due to its unique chemical properties, this compound can also be utilized in sensor technology. The interaction of the thiophene moiety with various analytes can lead to changes in electrical conductivity or optical properties, making it a candidate for developing chemical sensors for environmental monitoring or biomedical applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a significant inhibition zone against Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic. Mechanistic studies revealed induction of apoptosis pathways, which are critical for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (or ID) Substituents (R1, R2, R3) Heterocycle/Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound R1=Ethyl, R2=Thiophen-3-yl Pyrazole + methanamine C10H13N3S 207.29 Potential bioactivity (unreported)
1-[3-(2-Fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl)methanamine (4) R1=Methyl, R2=2-Fluorophenyl, R3=Quinolylmethyl Pyrazole + methanamine C22H20FN5 389.43 Acetylcholinesterase inhibition
N1-((1-Methyl-3-phenyl-1H-pyrazol-4-yl)methyl)piperidine-1,4-dicarboxamide (6) R1=Methyl, R2=Phenyl, R3=Piperidine-dicarboxamide Pyrazole + carboxamide C20H25N5O2 375.45 GPCR kinase 2 inhibition
(1H-Pyrazol-4-yl)methanamine (from ) R1=H, R2=H Pyrazole + methanamine C4H7N3 97.12 Intermediate for neuropilin-1 antagonists
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine R1=Methyl, R2=Ethyl, R3=Methoxy Pyrazole + methanamine C8H15N3O 169.22 Unreported bioactivity
(4-(Thiophen-3-yl)phenyl)methanamine (14j) Thiophen-3-yl attached to phenyl Phenyl + methanamine C11H11NS 189.28 Intermediate for hybrid heterocycles

Key Structural and Functional Comparisons

Thiophene’s electron-rich nature may enhance binding to sulfur-responsive biological targets, such as enzymes with cysteine residues . In contrast, imidazole-based analogs (e.g., ’s 1-(1H-imidazol-2-yl)methanamine) prioritize nitrogen-mediated hydrogen bonding, which is critical for interactions with adenosine receptors .

Substituent Effects: Ethyl vs. Methanamine Positioning: Methanamine at the pyrazole 4-position (target compound) is conserved across analogs but varies in downstream modifications. For example, compound 4’s quinolylmethyl extension enhances acetylcholinesterase inhibition by mimicking acetylcholine’s quaternary ammonium group .

Biological Activity Implications: Acetylcholinesterase inhibitors (e.g., compound 4) often feature aromatic extensions (quinolylmethyl), while the target compound’s thiophene moiety may favor interactions with sulfur-dependent pathways, such as cytochrome P450 enzymes or thiol-containing proteins . Piperidine-dicarboxamide derivatives (compound 6) demonstrate selective kinase inhibition, suggesting that the target compound’s methanamine group could be functionalized for similar applications .

Synthetic Routes :

  • Reductive amination (e.g., ) and nucleophilic substitution (e.g., ) are common methods for methanamine derivatives. The target compound likely shares synthetic steps with ’s tert-butyl carbamate intermediates, which protect amines during functionalization .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : At 207.29 g/mol, the target is smaller than most acetylcholinesterase inhibitors (e.g., compound 4 at 389.43 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness .
  • Synthetic Scalability : Safety precautions (e.g., avoiding heat) suggest sensitivity to decomposition, necessitating controlled conditions during synthesis .

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized by the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. This cyclization forms the 1H-pyrazole core, which is the scaffold for further functionalization.

  • Example Reaction: Hydrazine hydrate reacts with a suitable 1,3-diketone under reflux conditions in ethanol to yield the pyrazole ring.

Ethylation at N1 Position

Selective N-ethylation is performed using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

  • Conditions: The pyrazole intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate or sodium hydride, typically in an aprotic solvent such as dimethylformamide (DMF).

Introduction of Thiophen-3-yl Group at C3

The thiophen-3-yl substituent is introduced via nucleophilic substitution or cross-coupling reactions.

  • Method 1: Using 3-bromothiophene or 3-thienylmethyl halides, a nucleophilic substitution can attach the thiophene ring to the pyrazole intermediate.
  • Method 2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated pyrazole and thiophene boronic acid or stannane derivatives can be employed for regioselective C–C bond formation.

Methanamine Group Introduction at C4 Position

The methanamine moiety is commonly introduced via reductive amination:

  • Procedure: The pyrazole intermediate bearing an aldehyde or ketone group at C4 is reacted with ammonia or a primary amine source (e.g., formaldehyde and ammonium acetate) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • This step converts the carbonyl group into a primary amine, completing the methanamine substitution.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Pyrazole ring formation Hydrazine hydrate + 1,3-diketone, EtOH, reflux 1H-pyrazole core
2 N-ethylation Ethyl iodide, K2CO3, DMF, RT to reflux N1-ethyl-pyrazole
3 Thiophen-3-yl attachment 3-bromothiophene + Pd catalyst, base, solvent 3-(thiophen-3-yl)-1-ethyl-pyrazole
4 Reductive amination Formaldehyde + NaBH3CN, MeOH, RT This compound

Industrial and Advanced Synthetic Considerations

  • Optimization: Industrial synthesis may optimize these steps by employing continuous flow reactors for better control of reaction parameters and improved yields.
  • Catalysis: Use of palladium-catalyzed cross-coupling reactions allows for regioselective and efficient installation of the thiophene group.
  • Green Chemistry: Solvent recycling and use of less toxic reducing agents are considered to minimize environmental impact.
  • Purification: Chromatographic techniques such as column chromatography and recrystallization are used to purify intermediates and final products.

Research Findings and Analytical Data

  • Spectroscopic Confirmation: The structure and purity of intermediates and final compounds are confirmed by FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • Yield: Typical yields for each step range from 60% to 85%, depending on reaction conditions and purification efficiency.
  • Biological Relevance: The presence of the thiophene ring and pyrazole core contributes to enhanced biological activity, making the compound a valuable scaffold in medicinal chemistry research.

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents Typical Conditions Notes
Pyrazole ring formation Cyclization Hydrazine hydrate, 1,3-diketone Ethanol, reflux Forms pyrazole core
N1-Ethylation Alkylation Ethyl iodide, base (K2CO3) DMF, RT to reflux Selective N-alkylation
Thiophen-3-yl attachment Nucleophilic substitution or Pd-catalyzed coupling 3-bromothiophene, Pd catalyst Base, solvent, reflux or RT Regioselective C–C bond formation
Methanamine introduction Reductive amination Formaldehyde, NaBH3CN Methanol, RT Converts carbonyl to primary amine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

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